N-(2,4-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 402.15143251 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-4-7-18(8-5-15)20-13-21-23(24-10-11-27(21)26-20)29-14-22(28)25-19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZMMIKJRKEDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS Number: 1021257-56-6) is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4OS, with a molecular weight of 402.5 g/mol. The structure features a complex arrangement that includes a pyrazolo[1,5-a]pyrazine moiety linked to a sulfanyl group and an acetamide functional group. This unique configuration may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4OS |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1021257-56-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core structure followed by the introduction of various functional groups through specific reactions involving acylating agents and catalysts to facilitate the formation of the desired product.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives with similar structural motifs have been evaluated for their efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed promising anticonvulsant activity in some derivatives at varying doses .
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| N-(3-chlorophenyl)-2-acetamide | 100 | 70 | 50 |
| N-(3-trifluoromethyl)-anilide | 300 | 90 | 80 |
| N-(2,4-dimethylphenyl)-compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as ion channels or neurotransmitter receptors. Preliminary studies suggest that it may influence neuronal voltage-sensitive sodium channels, which are critical in modulating neuronal excitability and synaptic transmission .
Case Studies
- Anticonvulsant Screening : In a study evaluating various derivatives for anticonvulsant activity, compounds structurally related to this compound exhibited varying degrees of protection in MES tests. The most effective derivatives were noted for their delayed onset but prolonged duration of action .
- SAR Studies : Structure-activity relationship (SAR) studies have highlighted that modifications in the phenyl groups significantly impact biological activity. Substituents on the pyrazole ring were found to enhance binding affinity to target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
